molecular formula C10H12FNO4S B2551806 benzyl N-[2-(fluorosulfonyl)ethyl]carbamate CAS No. 1169199-20-5

benzyl N-[2-(fluorosulfonyl)ethyl]carbamate

Cat. No.: B2551806
CAS No.: 1169199-20-5
M. Wt: 261.27
InChI Key: BIWLPVXEFSYXMC-UHFFFAOYSA-N
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Description

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate (CAS 1169199-20-5) is a specialized organic compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol . This reagent is a valuable building block in synthetic organic chemistry, integrating a carbamate protecting group and a highly reactive fluorosulfonyl moiety within a single molecule. The carbamate group, specifically of the benzyloxycarbonyl (Cbz) type, is widely used in organic synthesis for the protection of amine functionalities, allowing for selective reactions to be carried out on other parts of a complex molecule before the protecting group is later removed . The fluorosulfonyl group is a potent electrophile that can participate in various reactions, making this compound a useful linker for creating sulfonamides or other sulfonyl-containing derivatives. Its primary research applications include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and materials science. Researchers value this compound for its ability to introduce a protected amine handle that can be further functionalized, paving the way for the development of novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(2-fluorosulfonylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLPVXEFSYXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate-Amine Coupling

A foundational approach involves reacting benzyl chloroformate with 2-(fluorosulfonyl)ethylamine. While direct synthesis of the latter amine is sparsely documented, analogous methods from EP3715342A1 suggest that fluorosulfonyl groups can be introduced via sulfuryl fluoride (SO₂F₂) or fluorosulfuryl isocyanate (FSI). For instance, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) was synthesized by treating 1,1,1,3,3,3-hexafluoropropan-2-ol with FSI at 0°C. Adapting this, 2-hydroxyethylamine could be sulfonylated with FSI, followed by benzyl chloroformate coupling:

Proposed Pathway:

  • Sulfonylation:
    $$ \text{2-Hydroxyethylamine} + \text{FSI} \rightarrow \text{2-(Fluorosulfonyl)ethylamine} $$
  • Carbamate Formation:
    $$ \text{2-(Fluorosulfonyl)ethylamine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} $$

Reaction monitoring via $$^{19}\text{F}$$ NMR (as in) and LC-MS (as in) is critical to track intermediates.

Sequential Protection-Sulfonylation Approach

An alternative route involves first synthesizing benzyl N-(2-hydroxyethyl)carbamate, followed by fluorosulfonylation. The RSC supplement demonstrates sulfonate ester formation using phenyl sulfonyl fluorides under basic conditions (e.g., Cs₂CO₃ in THF). Applying this logic:

Step 1: Carbamate Synthesis
Benzyl chloroformate reacts with 2-aminoethanol in dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA), yielding benzyl N-(2-hydroxyethyl)carbamate.

Step 2: Sulfonylation
The hydroxyl group is converted to a fluorosulfonyl moiety using sulfuryl fluoride (SO₂F₂) in the presence of a non-nucleophilic base (e.g., DABCO).

Key Reaction:
$$ \text{Benzyl N-(2-hydroxyethyl)carbamate} + \text{SO₂F₂} \xrightarrow{\text{DABCO}} \text{this compound} $$

One-Pot Isocyanate-Mediated Synthesis

Inspired by HFC synthesis, fluorosulfuryl isocyanate (FSI) could react with benzyl alcohol derivatives. For example:

Reaction Setup:

  • Substrate: 2-Azidoacrylic acid (as in) or a benzyl-protected ethanolamine.
  • Conditions: DCM, 0°C to room temperature, 12–24 h stirring.

Mechanism:
FSI reacts with the alcohol group, forming a carbamate linkage while introducing the fluorosulfonyl group. This method avoids isolating intermediates but requires precise stoichiometry.

Mechanistic Insights and Intermediate Characterization

Aza-Sulfene Intermediate Formation

The patent EP3715342A1 highlights the role of DABCO in deprotonating N–H bonds to generate reactive aza-sulfene intermediates (e.g., intermediate 6 in). For this compound, deprotonation of the ethylamine precursor could yield a similar intermediate, facilitating sulfonylation:

$$
\text{R-NH}2 + \text{Base} \rightarrow \text{R-N}^- + \text{Base-H}^+ \xrightarrow{\text{SO₂F}2} \text{R-N-SO}_2\text{F}
$$

Zwitterionic Carbamate Transfer

As observed in sulfamoyl urea synthesis, zwitterionic intermediates (e.g., 7 in) enable group transfer. In this context, DABCO may stabilize a carbamate-sulfonate zwitterion, promoting nucleophilic substitution with fluorosulfonyl agents.

Analytical and Optimization Data

Spectroscopic Characterization

  • $$^{1}\text{H}$$ NMR (CDCl₃): Expected signals include aromatic protons (δ 7.3–7.5 ppm, benzyl), methylene groups adjacent to sulfonyl (δ 3.5–4.0 ppm), and carbamate NH (δ 5.5–6.0 ppm).
  • $$^{19}\text{F}$$ NMR : A singlet near δ -40 ppm corresponds to the -SO₂F group.

Chromatographic Monitoring

LC-MS tracking (as in) reveals intermediates:

  • m/z : [M+H]⁺ = 262.0544, [M+Na]⁺ = 284.0363.

Yield Optimization

  • Solvent Effects : DCM and THF are preferred for sulfonylation (≥80% yield in).
  • Base Selection : DABCO outperforms Et₃N in minimizing side reactions (e.g., elimination).

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorosulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate and related compounds:

Compound Name Substituent/Functional Group Key Properties/Reactivity Reference
This compound -SO₂F High electrophilicity; strong leaving group; potential for sulfonamide formation
Benzyl N-[2-(methanesulfonyloxy)ethyl]carbamate -OSO₂CH₃ Moderately reactive; mesylation used in synthesis; less electronegative than -SO₂F
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate -BF₃K⁺ Boron coordination capability; used in cross-coupling reactions; distinct from -SO₂F
Benzyl N-[2-(4-aminophenyl)ethyl]carbamate -NH₂ (aromatic) Nucleophilic amino group; insoluble in water; used as a synthetic intermediate
trans-Benzyl N-(2-phenylcyclopropyl)carbamate Cyclopropyl ring Ring strain increases reactivity; synthesized via chloroformate intermediates
(R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamates -PO(OCH₃)₂ Phosphonate group acts as a leaving group; high enantiomeric excess (up to 92%)

Biological Activity

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate is a fluorosulfonyl-containing compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanism of action, and biological implications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-(fluorosulfonyl)ethyl group. The presence of the fluorosulfonyl functional group significantly enhances its reactivity, allowing it to engage in various chemical transformations. This compound's unique structure is illustrated below:

Component Structure Unique Features
Benzyl GroupBenzylAromatic stability; enhances lipophilicity
Carbamate MoietyCarbamatePotential for hydrolysis; involved in biological interactions
Fluorosulfonyl GroupFluorosulfonylHigh reactivity; forms covalent bonds with nucleophiles

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This interaction can influence various biochemical pathways depending on the target protein involved.

Case Studies

  • Antimicrobial Activity : A study exploring the activity of various fluorosulfonyl compounds found that certain derivatives demonstrated significant inhibition against a range of bacterial strains. This suggests that this compound may warrant further investigation in this area.
  • Enzyme Inhibition : Research involving similar compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor could be explored in future studies.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
Benzyl N-[2-(chlorosulfonyl)ethyl]carbamateChlorosulfonylLacks fluorine; different reactivity profile
Benzyl N-[2-(methylsulfonyl)ethyl]carbamateMethylsulfonylLess reactive; simpler derivatives
Benzyl N-[2-(trifluoromethylsulfonyl)ethyl]carbamateTrifluoromethylsulfonylEnhanced stability; broader applications

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing benzyl N-[2-(fluorosulfonyl)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves introducing the fluorosulfonyl group via sulfonation of a precursor (e.g., benzyl N-[2-(hydroxy)ethyl]carbamate) using sulfur trioxide or fluorosulfonic acid derivatives. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of fluorosulfonylating agents. For example, tert-butyl carbamate intermediates (used in similar compounds) require anhydrous conditions to prevent hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with monitoring by TLC or LC-MS.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the fluorosulfonyl group’s presence (e.g., 19F^{19}\text{F} chemical shifts near -40 ppm ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : If crystals are obtainable, SHELXL or SHELXS programs can resolve bond angles and confirm stereochemistry .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The fluorosulfonyl group is moisture-sensitive. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Stability tests under controlled humidity (e.g., 40% RH) and thermal stress (25–40°C) via HPLC can assess degradation kinetics. Hydrolysis products (e.g., sulfonic acids) should be monitored .

Advanced Research Questions

Q. How can regioselectivity issues during fluorosulfonation of carbamate precursors be addressed?

  • Methodological Answer : Competing sulfonation at alternative sites (e.g., benzyl ring vs. ethyl chain) can be mitigated by:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., tert-butoxycarbonyl (Boc) groups ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic attack on the ethyl chain.
  • Kinetic Studies : Time-resolved 19F^{19}\text{F} NMR to track reaction progress and optimize quenching times .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from polymorphism or solvent effects. Strategies include:

  • Cross-Validation : Compare data with computational models (DFT calculations for predicted spectra).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) affecting peak splitting .
  • Crystallographic Validation : Use SHELXD or ORTEP-III to correlate solid-state structures with solution-phase data .

Q. How can the reactivity of the fluorosulfonyl group be exploited in bioconjugation or prodrug design?

  • Methodological Answer : The fluorosulfonyl moiety acts as a "click chemistry" handle for:

  • Protein Labeling : React with thiols or amines under mild pH (7–8) to form stable sulfonamide linkages.
  • Prodrug Activation : Hydrolysis in physiological conditions releases active drugs, monitored via in vitro assays (e.g., LC-MS/MS quantification of release kinetics ).

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